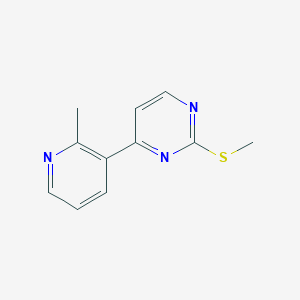
4-(2-Methyl-pyridin-3-yl)-2-methylsulfanyl-pyrimidine
Cat. No. B8362938
M. Wt: 217.29 g/mol
InChI Key: VREJMXDWHIMLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08222266B2
Procedure details


To a solution of 4-iodo-2-methylsulfanyl-pyrimidine (600 mg, 2.38 mmol), 2-methylpyridine-3-boronic acid (533 mg, 3.09 mmol), Na2CO3 (756 mg, 7.14 mmol), triphenylphosphine (62 mg, 0.24 mmol) in nPrOH (10 ml), Pd(OAc)2 (16 mg, 0.07 mmol) was added and the mixture was stirred at 96° C. for 1.5 hours. The solvent was evaporated under vacuum, and the crude was dissolved in DCM and washed with water. The organic phase was dried (Na2SO4) and evaporated. A second batch of this compound was prepared according to the same protocol starting from 0.45 mmol of 4-iodo-2-methylsulfanyl-pyrimidine. The residues, deriving from the two batches, were purified by flash chromatography with DCM-MeOH—NH4OH (20-0.1-0.2) to give 568 mg of the title compound (92% yield).







Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=1.[CH3:10][C:11]1[C:16](B(O)O)=[CH:15][CH:14]=[CH:13][N:12]=1.C([O-])([O-])=O.[Na+].[Na+]>C(O)CC.CC([O-])=O.CC([O-])=O.[Pd+2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:10][C:11]1[C:16]([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([S:8][CH3:9])[N:3]=2)=[CH:15][CH:14]=[CH:13][N:12]=1 |f:2.3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC1=NC(=NC=C1)SC
|
|
Name
|
|
|
Quantity
|
533 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=CC=C1B(O)O
|
|
Name
|
|
|
Quantity
|
756 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)O
|
|
Name
|
|
|
Quantity
|
16 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
62 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.45 mmol
|
|
Type
|
reactant
|
|
Smiles
|
IC1=NC(=NC=C1)SC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
96 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 96° C. for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the crude was dissolved in DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A second batch of this compound was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were purified by flash chromatography with DCM-MeOH—NH4OH (20-0.1-0.2)
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC=CC=C1C1=NC(=NC=C1)SC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 568 mg | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 109.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
